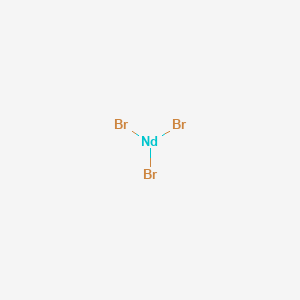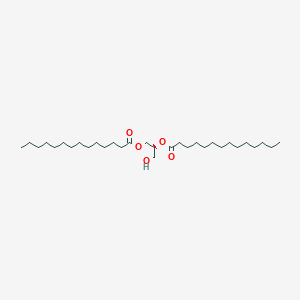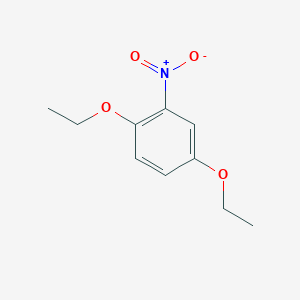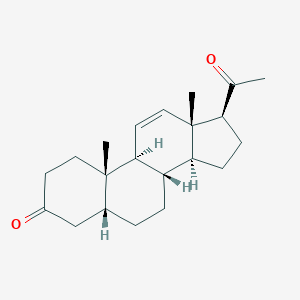
1,4-Bis(2-chlorethyl)piperazin
Übersicht
Beschreibung
“1,4-Bis(2-chloroethyl)piperazine” is an organic compound with the molecular formula C8H16Cl2N2 . It is a colorless or yellow liquid with an irritating odor . This compound is primarily used as a pesticide, especially for controlling pests in crops .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1,4-Bis(2-chloroethyl)piperazine”, has been investigated in various studies . One common method involves the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in the synthesis of piperazine derivatives via C–N bond cleavage .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(2-chloroethyl)piperazine” consists of a piperazine ring substituted at the 1 and 4 positions with 2-chloroethyl groups . The molecular weight of this compound is 211.13 .
Physical And Chemical Properties Analysis
“1,4-Bis(2-chloroethyl)piperazine” is a solid or liquid compound with a density of 1.132g/cm3 . It has a boiling point of 288.4ºC at 760mmHg . The vapor pressure of this compound is 0.00234mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
1,4-Bis(2-chlorethyl)piperazin wird aufgrund seiner Reaktivität häufig in der chemischen Synthese verwendet. Es kann als Baustein bei der Synthese verschiedener komplexer Moleküle verwendet werden .
Arzneimittelentwicklung
Der Piperazinrest, der in this compound vorhanden ist, findet sich häufig in Arzneimitteln und bioaktiven Molekülen wieder. Dies ist auf seine Auswirkungen auf die physikalisch-chemischen Eigenschaften des endgültigen Moleküls, seine strukturellen und konformationellen Eigenschaften sowie seine einfache Handhabung in der Synthesechemie zurückzuführen .
Kinase-Inhibitoren
Piperazinhaltige Verbindungen, wie z. B. This compound, werden häufig bei der Entwicklung von Kinase-Inhibitoren verwendet. Diese Inhibitoren sind wichtig für die Behandlung verschiedener Krankheiten, einschließlich Krebs .
Rezeptor-Modulatoren
this compound kann auch bei der Entwicklung von Rezeptor-Modulatoren verwendet werden. Diese Modulatoren können die Aktivität von Rezeptoren im Körper verändern, was bei der Behandlung verschiedener Erkrankungen von Vorteil sein kann .
Antitumoraktivität
Thieno[2,3-b]pyridin-Derivate, die unter Verwendung von this compound synthetisiert werden können, haben verschiedene pharmakologische Aktivitäten gezeigt, darunter Antitumoraktivität .
Antivirale Aktivität
Verbindungen, die unter Verwendung von this compound synthetisiert wurden, haben auch antivirale Aktivität gezeigt, was es zu einer wertvollen Verbindung bei der Entwicklung von antiviralen Medikamenten macht .
Anti-inflammatorische Aktivität
this compound kann bei der Synthese von Verbindungen mit entzündungshemmender Aktivität verwendet werden. Dies macht es nützlich bei der Entwicklung von Medikamenten für Erkrankungen, die Entzündungen beinhalten .
Antibakterielle Aktivität
Verbindungen, die unter Verwendung von this compound synthetisiert wurden, haben antibakterielle Aktivität gezeigt. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Mittel hin .
Safety and Hazards
“1,4-Bis(2-chloroethyl)piperazine” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid getting this compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry and well-ventilated place, and handled and stored under nitrogen to protect from moisture .
Eigenschaften
IUPAC Name |
1,4-bis(2-chloroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2N2/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFYIYQIGQYIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143567 | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-85-4 | |
| Record name | 1,4-Bis(2-chloroethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,4-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)




